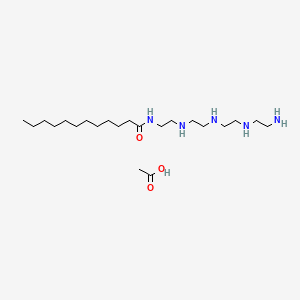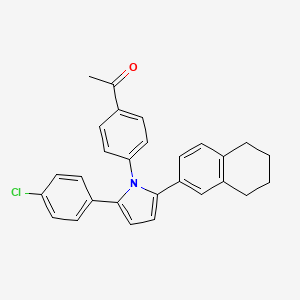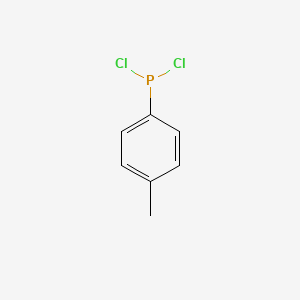
Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthetic route may involve:
Acylation of Piperazine: Reacting piperazine with benzoyl chloride under basic conditions to form 1-benzoylpiperazine.
Cyclization: Introducing the pyrrolo(2,3-d)pyrimidin-2-yl moiety through a cyclization reaction involving appropriate precursors.
Hydrochloride Formation: Converting the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. This may include:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the desired reaction pathway.
Purification Steps: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of carbonyl groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the piperazine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
DNA/RNA: Intercalating with nucleic acids to disrupt replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic agent.
1-Benzoylpiperazine: A simpler derivative with potential psychoactive effects.
Pyrrolo(2,3-d)pyrimidine Derivatives: Known for their anti-cancer and anti-viral activities.
Uniqueness
The uniqueness of Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride lies in its specific structural features, which may confer unique pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
122113-36-4 |
|---|---|
Formule moléculaire |
C18H20ClN5O2 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
2-(4-benzoylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C18H19N5O2.ClH/c1-21-15(24)11-14-12-19-18(20-16(14)21)23-9-7-22(8-10-23)17(25)13-5-3-2-4-6-13;/h2-6,12H,7-11H2,1H3;1H |
Clé InChI |
WYMQDYBVEFTMOI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2=CN=C(N=C21)N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















